tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate
Description
tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate (CAS: 1932003-88-7) is a chiral carbamate derivative featuring a four-membered azetidine ring with (2S,3R) stereochemistry. Its molecular formula is C9H18N2O2, and the SMILES string C[C@@H]1NC[C@H]1NC(=O)OC(C)(C)C highlights the tert-butyloxycarbonyl (Boc) protecting group and the methyl-substituted azetidine core .
Properties
IUPAC Name |
tert-butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-6-7(5-10-6)11-8(12)13-9(2,3)4/h6-7,10H,5H2,1-4H3,(H,11,12)/t6-,7+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXXPLHYWFLINDJ-NKWVEPMBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CN1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](CN1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2092453-43-3 | |
| Record name | tert-butyl N-[trans-2-methylazetidin-3-yl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable azetidine derivative. One common method involves the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl carbamate group. The reaction is usually carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been employed to facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds . This method offers advantages in terms of sustainability and versatility compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the azetidine ring, to introduce different substituents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted azetidine compounds .
Scientific Research Applications
tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It finds applications in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use and the nature of the biological system involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ring Size and Stereochemical Variations
(a) Azetidine vs. Pyrrolidine Derivatives
- tert-Butyl N-[(3S)-1-(pyrimidin-2-yl)pyrrolidin-3-yl]carbamate (CAS Ref #54-OR306290): Structure: Five-membered pyrrolidine ring with a pyrimidine substituent. Formula: C13H21N3O2; MW: 264.32 g/mol. The pyrimidine group introduces aromaticity and hydrogen-bonding capacity, making it suitable for kinase inhibitor design .
tert-Butyl N-[(3R)-1-(pyrazin-2-yl)pyrrolidin-3-yl]carbamate (CAS 1365936-73-7):
(b) Azetidine vs. Piperidine Derivatives
- tert-Butyl N-[(2R,3S)-2-methyl-3-piperidyl]carbamate (CAS 1032684-85-7): Structure: Six-membered piperidine ring with (2R,3S) configuration. Formula: C12H24N2O2.
Functional Group Modifications
tert-Butyl N-[2-(3-hydroxyazetidin-3-yl)ethyl]carbamate (CAS 1205921-06-7):
- (2S,3R)-tert-ButylN-[4-(N-benzyl-4-fluorobenzenesulfonamido)-3-hydroxy-1-phenylbutan-2-yl]carbamate: Structure: Complex side chain with sulfonamide and fluorophenyl groups. Key Differences: The sulfonamide moiety introduces hydrogen-bond donor/acceptor capabilities, favoring protease inhibition. However, the increased molecular weight (MW > 450 g/mol) may limit membrane permeability .
Stereochemical Comparisons
- The (2S,3R) configuration of the target compound is critical for its bioactivity, as seen in related carbamates like (2S,3R)-tert-ButylN-[4-(N-benzyl-4-fluorobenzenesulfonamido)-3-hydroxy-1-phenylbutan-2-yl]carbamate , where stereochemistry dictates binding to enzymatic active sites . In contrast, the (3R) configuration in pyrazine-pyrrolidine derivatives (CAS 1365936-73-7) may optimize interactions with planar aromatic targets .
Data Table: Key Parameters of Compared Compounds
Q & A
Q. What are the key synthetic challenges in preparing tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate, and how can they be addressed methodologically?
The compound’s stereochemistry (2S,3R) and the azetidine ring’s strain pose challenges in synthesis. A common approach involves:
- Stereoselective ring-opening : Using chiral auxiliaries or enantioselective catalysts to control the azetidine ring’s stereochemistry .
- Carbamate protection : Introducing the tert-butyl carbamate (Boc) group under anhydrous conditions to prevent hydrolysis, often employing Boc₂O (di-tert-butyl dicarbonate) and DMAP (4-dimethylaminopyridine) in dichloromethane .
- Purification : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) to isolate the diastereomerically pure product .
Q. How can the stereochemical integrity of this compound be validated experimentally?
- X-ray crystallography : Single-crystal analysis using SHELXL (via SHELX software) resolves absolute configuration and confirms the (2S,3R) stereochemistry .
- Chiral HPLC : Employing a Chiralpak® AD-H column with a hexane/isopropanol mobile phase to verify enantiopurity .
- NMR spectroscopy : NOE (Nuclear Overhauser Effect) experiments to assess spatial proximity of protons in the azetidine ring .
Q. What analytical techniques are critical for characterizing this compound’s purity and stability?
- HPLC-MS : To detect impurities (<0.1% threshold) and monitor degradation under stress conditions (e.g., pH, temperature) .
- TGA/DSC : Thermogravimetric analysis for thermal stability profiling, crucial for storage recommendations (e.g., -20°C under nitrogen) .
- ¹H/¹³C NMR : Assigning peaks to confirm functional groups (e.g., Boc at δ 1.4 ppm; azetidine protons at δ 3.0–3.5 ppm) .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its biological activity in enzyme inhibition studies?
The (2S,3R) configuration enhances binding affinity to enzymes with chiral active sites. For example:
- Kinase inhibition : The azetidine’s constrained geometry mimics proline in ATP-binding pockets, while the Boc group modulates solubility .
- Comparative studies : Analogues with (2R,3S) or (2S,3S) configurations show reduced activity (Table 1), highlighting stereochemical specificity .
Table 1 : Activity of Stereoisomers in Kinase Inhibition Assays
| Stereochemistry | IC₅₀ (nM) | Target Kinase |
|---|---|---|
| (2S,3R) | 12 ± 1.2 | CDK2 |
| (2R,3S) | 450 ± 25 | CDK2 |
| (2S,3S) | 320 ± 18 | CDK2 |
Q. What strategies resolve contradictions in crystallographic vs. computational modeling data for this compound?
- Multi-method validation : Cross-validate X-ray data (SHELX-refined) with DFT (Density Functional Theory) calculations (e.g., Gaussian09) to reconcile bond-length/angle discrepancies .
- Dynamic simulations : MD (Molecular Dynamics) trajectories (AMBER/CHARMM) assess conformational flexibility in solution vs. crystal states .
Q. How can enantioselective synthesis of this compound be optimized for scale-up?
- Catalytic asymmetric synthesis : Use of Jacobsen’s thiourea catalysts for azetidine ring formation with >90% ee .
- Flow chemistry : Continuous-flow reactors to enhance Boc protection efficiency and reduce racemization risks .
- DoE (Design of Experiments) : Statistical optimization of reaction parameters (temperature, solvent polarity) to maximize yield and minimize side products .
Q. What are the implications of its metabolic stability in preclinical studies?
- In vitro assays : Liver microsome stability tests (human/rat) show rapid Boc deprotection (t₁/₂ = 15 min), necessitating prodrug strategies .
- Metabolite profiling : LC-HRMS identifies primary metabolites (e.g., free azetidine amine), guiding structural modifications for improved pharmacokinetics .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
